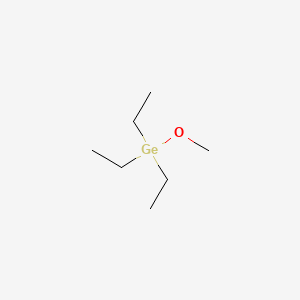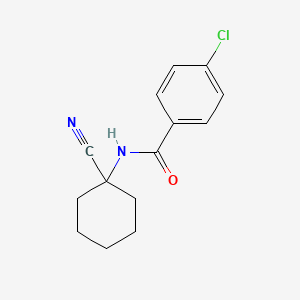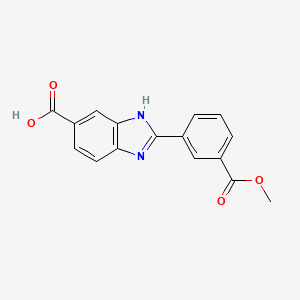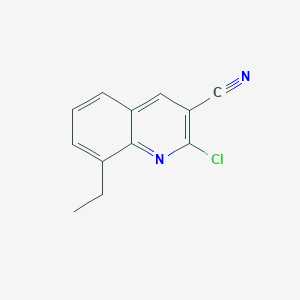
Dynorphin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dynorphin is an endogenous opioid peptide that belongs to the family of endorphins. It primarily functions as a neurotransmitter and neuromodulator, playing a significant role in pain perception, stress response, and the regulation of mood . Dynorphins arise from the precursor protein prothis compound, which is cleaved during processing by proprotein convertase 2 to release multiple active peptides, including this compound A, this compound B, and α / β-neoendorphin .
准备方法
Synthetic Routes and Reaction Conditions: Dynorphin peptides are synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The synthesis involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology, where the gene encoding prothis compound is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed prothis compound is then processed by specific enzymes to yield active this compound peptides .
化学反应分析
Types of Reactions: Dynorphin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting oxidized this compound back to its reduced form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products:
Oxidation: Formation of oxidized this compound with disulfide bonds.
Reduction: Formation of reduced this compound.
Substitution: Modified this compound peptides with altered amino acid sequences.
科学研究应用
Dynorphin has a wide range of scientific research applications:
作用机制
Dynorphin exerts its effects primarily through the kappa-opioid receptor, a G-protein-coupled receptor. Upon binding to the kappa-opioid receptor, this compound activates intracellular signaling pathways that lead to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity . This results in the inhibition of neurotransmitter release and the modulation of pain signals within the nervous system . This compound also interacts with other receptors, such as the mu-opioid receptor, delta-opioid receptor, and N-methyl-D-aspartic acid-type glutamate receptor, contributing to its diverse physiological effects .
相似化合物的比较
Enkephalins: Endogenous opioid peptides that bind to delta-opioid receptors and have analgesic properties.
Beta-Endorphin: An endogenous opioid peptide that binds to mu-opioid receptors and is involved in pain relief and euphoria.
Metorphamide: A peptide derived from proenkephalin with high affinity for kappa-opioid receptors.
Uniqueness of Dynorphin: this compound is unique in its high potency and selectivity for kappa-opioid receptors, which distinguishes it from other opioid peptides. Its ability to modulate pain, stress, and mood through kappa-opioid receptor activation makes it a valuable target for therapeutic research .
属性
IUPAC Name |
5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNJYGMAUMANNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H155N31O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2147.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74913-18-1 |
Source


|
| Record name | Dynorphins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074913181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B1627716.png)
![5-Methyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1627717.png)
![N-[(3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1627718.png)
![1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1627721.png)





